molecular formula C18H19ClN2O3 B8502516 Benzamide,n-(4-chloro-3-pyridinyl)-3-(cyclopentyloxy)-4-methoxy-

Benzamide,n-(4-chloro-3-pyridinyl)-3-(cyclopentyloxy)-4-methoxy-

Cat. No.: B8502516
M. Wt: 346.8 g/mol
InChI Key: MTVARZDXOUNMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide,n-(4-chloro-3-pyridinyl)-3-(cyclopentyloxy)-4-methoxy- is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide,n-(4-chloro-3-pyridinyl)-3-(cyclopentyloxy)-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide,n-(4-chloro-3-pyridinyl)-3-(cyclopentyloxy)-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

N-(4-chloropyridin-3-yl)-3-cyclopentyloxy-4-methoxybenzamide

InChI

InChI=1S/C18H19ClN2O3/c1-23-16-7-6-12(10-17(16)24-13-4-2-3-5-13)18(22)21-15-11-20-9-8-14(15)19/h6-11,13H,2-5H2,1H3,(H,21,22)

InChI Key

MTVARZDXOUNMEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CN=C2)Cl)OC3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 4-chloropyrid-3-ylamine (1.94 g) and 3-cyclopentyloxy-4-methoxybenzoyl chloride (3.85 g) in pyridine (50 mL) is heated at 80° C. for 7 hours and then it is allowed to stand overnight. The reaction mixture is evaporated, to give a brown oil, which is subjected to mplc on silica gel, using diethyl ether as eluent, to give N-(4-chloropyrid-3-yl)-3-cyclopentyloxy-4-methoxybenzamide (3.1 g), m.p. 130°-132° C.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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